molecular formula C11H21O2PS B14516140 O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate CAS No. 62753-84-8

O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate

Cat. No.: B14516140
CAS No.: 62753-84-8
M. Wt: 248.32 g/mol
InChI Key: CREAIVWNRVYADC-UHFFFAOYSA-N
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Description

O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to a sulfur atom, and an alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate typically involves the reaction of cyclohexanol with ethyl prop-2-en-1-ylphosphonothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium hydride, to facilitate the formation of the phosphonothioate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonothioate oxides, phosphine oxides, and substituted phosphonothioates .

Scientific Research Applications

O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds with the active sites of the enzymes, leading to a decrease in their catalytic efficiency. The pathways involved in this mechanism include the disruption of normal cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonate
  • O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphine oxide
  • O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphorothioate

Uniqueness

O-Cyclohexyl O-ethyl prop-2-en-1-ylphosphonothioate is unique due to its specific phosphonothioate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring selective enzyme inhibition and specialized chemical reactivity .

Properties

CAS No.

62753-84-8

Molecular Formula

C11H21O2PS

Molecular Weight

248.32 g/mol

IUPAC Name

cyclohexyloxy-ethoxy-prop-2-enyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H21O2PS/c1-3-10-14(15,12-4-2)13-11-8-6-5-7-9-11/h3,11H,1,4-10H2,2H3

InChI Key

CREAIVWNRVYADC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC=C)OC1CCCCC1

Origin of Product

United States

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